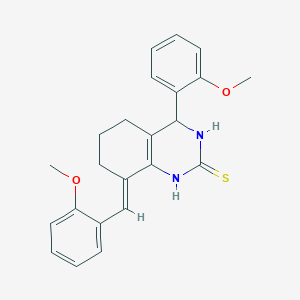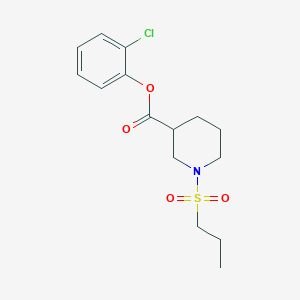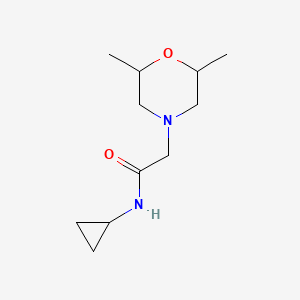
(8E)-8-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8E)-8-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8E)-8-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione typically involves the condensation of appropriate benzaldehyde derivatives with hexahydroquinazoline-2-thione under specific conditions. Common reagents used in the synthesis include:
Benzaldehyde derivatives: 2-methoxybenzaldehyde and 2-methoxyphenyl derivatives.
Catalysts: Acid or base catalysts to facilitate the condensation reaction.
Solvents: Organic solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(8E)-8-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the double bond or thione group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, (8E)-8-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione is studied for its potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.
Medicine
In medicine, derivatives of quinazoline are explored for their therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry
Industrially, such compounds may be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of (8E)-8-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Compounds with similar core structures but different substituents.
Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.
Uniqueness
The uniqueness of (8E)-8-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
(8E)-4-(2-methoxyphenyl)-8-[(2-methoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-26-19-12-5-3-8-15(19)14-16-9-7-11-18-21(16)24-23(28)25-22(18)17-10-4-6-13-20(17)27-2/h3-6,8,10,12-14,22H,7,9,11H2,1-2H3,(H2,24,25,28)/b16-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVYQKRGIODRFA-JQIJEIRASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2CCCC3=C2NC(=S)NC3C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\CCCC3=C2NC(=S)NC3C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4-piperidinyl]-1,3-oxazolidin-2-one](/img/structure/B5278401.png)
![2-methoxy-N-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5278411.png)

![4-phenyl-1-[(6-thiomorpholin-4-ylpyridin-3-yl)carbonyl]azepane](/img/structure/B5278424.png)
![3,3'-dibutyl-5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-2'-thioxo-2,5'-bi-1,3-thiazolidine-4,4'-dione](/img/structure/B5278429.png)
![methyl 2-{(5E)-5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5278432.png)
![N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]pentanamide](/img/structure/B5278435.png)
![2-ethyl-1-isopropyl-4-{[6-(3-thienyl)pyridin-3-yl]carbonyl}piperazine](/img/structure/B5278438.png)
![1-{[3-(methylsulfonyl)phenyl]sulfonyl}-4-pyridin-2-ylpiperazine](/img/structure/B5278444.png)
![2-[2-[(Cyclohexylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B5278446.png)
![N~2~-acetyl-N~1~-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-L-alaninamide](/img/structure/B5278452.png)
![1-ethyl-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5278462.png)
![2-[4-[(E)-2-(4-methoxyphenyl)ethenyl]-3,6-dihydro-2H-pyridin-1-yl]-1-phenylethanol;hydrochloride](/img/structure/B5278463.png)

